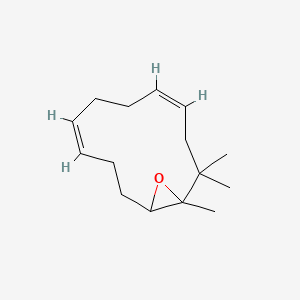
氟苯酰胺醇
描述
Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- is a useful research compound. Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农业除草
氟苯酰胺醇主要用作农业环境中的除草剂。 它对多种禾本科和阔叶杂草有效,特别是在小麦和大麦等谷类作物中 。 该化合物通过抑制细胞分裂发挥作用,靶向植物中构建超长链脂肪酸的关键酶伸长酶 。 这种作用会扰乱杂草的生长,从而保护作物免受资源竞争。
除草剂抗性管理
除草剂抗性杂草的出现是现代农业面临的一项重大挑战。 氟苯酰胺醇通过提供一种替代作用方式来管理抗性,这种方式与常用的乙酰乳酸合酶 (ALS) 和乙酰辅酶A羧化酶 (ACCase) 抑制除草剂不同 。 它的使用可以帮助延缓杂草种群中抗性的发展。
出苗后除草剂效力
氟苯酰胺醇在出苗后施用时显示出有效性,这意味着在杂草从土壤中出苗后施用 。 这一点对于控制意大利黑麦草等杂草尤为重要,意大利黑麦草会导致多种作物大幅减产。 该化合物可以通过根部和叶片吸收,使其成为杂草管理策略中的一种多功能工具 。
选择性和作物安全性
任何除草剂的必要方面都是其选择性——其杀死杂草而不损害作物的能力。 氟苯酰胺醇已针对其对面包小麦和大麦的选择性进行了测试,结果表明,它可以安全地施用于这些作物,而不会造成重大损害,尤其是在推荐的生育期施用时 。
对 ALS/ACCase 抗性种群的控制
氟苯酰胺醇对硬直节节麦的种群有效,该杂草物种以对 ALS 和 ACCase 抑制剂的抗性而闻名 。 这使其成为控制这些抗性种群的宝贵选择,确保在受影响区域有效地管理杂草。
作用机制
Target of Action
N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide, also known as flufenacet-alcohol, is primarily used as a selective herbicide . The primary targets of this compound are certain annual grasses including black-grass, and broad-leaved weeds including velvet leaf, morning glory, and common cocklebur .
Mode of Action
The mode of action of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide involves the inhibition of the synthesis of very-long-chain fatty acids (VLCFA) in plants . This disruption of cell division prevents the growth of targeted weeds .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of VLCFA. The inhibition of this pathway disrupts cell division, leading to the death of the targeted weeds . Additionally, resistance to this compound can evolve due to enhanced glutathione transferase (GST) activity in certain weed populations .
Pharmacokinetics
It is known that the compound is moderately soluble in water .
Result of Action
The molecular and cellular effects of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide’s action result in the death of the targeted weeds. By inhibiting the synthesis of VLCFA, the compound disrupts cell division, preventing the growth of the weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide. For instance, the compound’s persistence in soil and water/sediment systems can be influenced by environmental conditions . Additionally, the compound’s efficacy can be affected by the presence of GST inhibitors in certain weed populations .
生化分析
Biochemical Properties
Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-, plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic processes.
Cellular Effects
The effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- involves its binding interactions with various biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . For instance, high doses of this compound have been associated with liver toxicity in animal studies, highlighting the importance of dosage regulation in its application.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-8(2)13(11(15)7-14)10-5-3-9(12)4-6-10/h3-6,8,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISGISSUGUGJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041571 | |
| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54041-17-7 | |
| Record name | N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54041-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054041177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl) acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)

![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)








